(4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-yl)-methanamine
Overview
Description
(4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the biphenyl structure, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-fluoroanisole with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of (4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
(4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of (4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit the activation of caspases, which are involved in cell death pathways, by binding to specific sites and preventing the release of activators .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-methoxy-1,1’-biphenyl
- 4-Fluoro-4’-methoxybiphenyl
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
Uniqueness
(4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This differentiates it from other similar biphenyl derivatives that may lack this functional group .
Properties
IUPAC Name |
[2-fluoro-5-(4-methoxyphenyl)phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-13-5-2-10(3-6-13)11-4-7-14(15)12(8-11)9-16/h2-8H,9,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAFOLIQMWDDMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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